N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the ethane sulfonyl group, and finally the attachment of the various aromatic substituents. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the sourcing of raw materials, waste management, and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial uses.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidine derivatives with sulfonyl and aromatic substituents. Examples could be:
- N-(3-CHLORO-4-METHYLPHENYL)-2-(METHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-2-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and aromatic rings. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H24ClFN4O4S |
---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-ethylsulfonyl-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H24ClFN4O4S/c1-3-37(34,35)26-29-14-23(24(31-26)25(33)30-20-11-6-17(2)22(27)13-20)32(16-21-5-4-12-36-21)15-18-7-9-19(28)10-8-18/h4-14H,3,15-16H2,1-2H3,(H,30,33) |
InChI Key |
LLUIYGANHDNLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)Cl)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 |
Origin of Product |
United States |
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